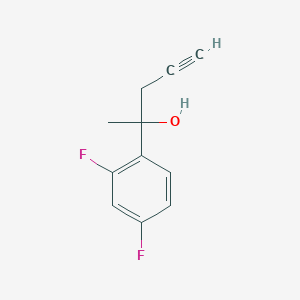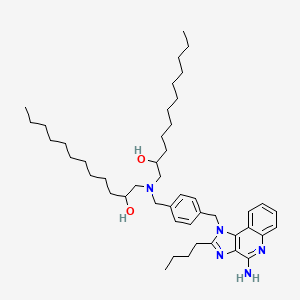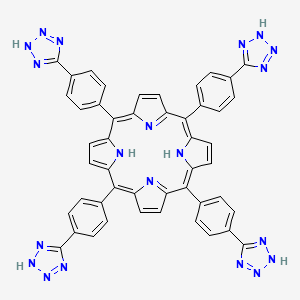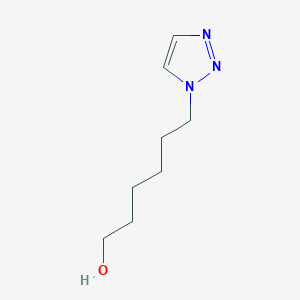
6-(1,2,3-Triazol-1-yl)-1-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,2,3-Triazol-1-yl)-1-hexanol is a compound that features a triazole ring attached to a hexanol chain The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3-Triazol-1-yl)-1-hexanol typically involves a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
-
Starting Materials
- 6-azido-1-hexanol
- Terminal alkyne (e.g., propargyl alcohol)
- Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)
-
Reaction Conditions
- Solvent: Typically, a mixture of water and t-butanol is used.
- Temperature: The reaction is usually carried out at room temperature.
- Time: The reaction typically completes within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(1,2,3-Triazol-1-yl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used for converting the hydroxyl group to a leaving group.
Major Products Formed
Oxidation: 6-(1,2,3-Triazol-1-yl)hexanal or 6-(1,2,3-Triazol-1-yl)hexanoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: 6-(1,2,3-Triazol-1-yl)hexyl chloride or 6-(1,2,3-Triazol-1-yl)hexyl tosylate.
科学的研究の応用
6-(1,2,3-Triazol-1-yl)-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.
Biology: Acts as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as an antimicrobial agent due to the bioactivity of the triazole ring.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
作用機序
The mechanism of action of 6-(1,2,3-Triazol-1-yl)-1-hexanol is largely dependent on its application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and bioactivity.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
6-(1,2,4-Triazol-1-yl)-1-hexanol: A structural isomer with different reactivity and biological activity.
Uniqueness
6-(1,2,3-Triazol-1-yl)-1-hexanol is unique due to the specific positioning of the triazole ring and the hydroxyl group on the hexanol chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
6-(triazol-1-yl)hexan-1-ol |
InChI |
InChI=1S/C8H15N3O/c12-8-4-2-1-3-6-11-7-5-9-10-11/h5,7,12H,1-4,6,8H2 |
InChIキー |
MKLKVRBLQFXYPA-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


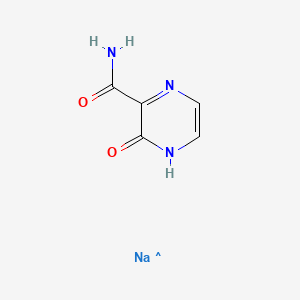
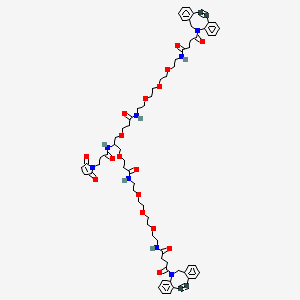

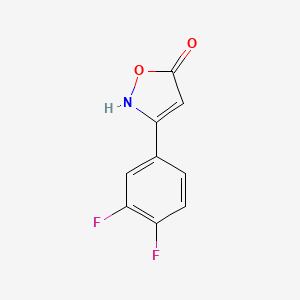
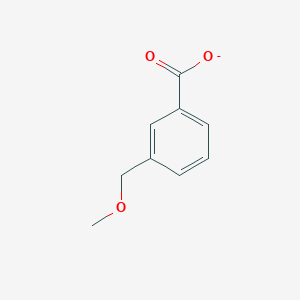
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
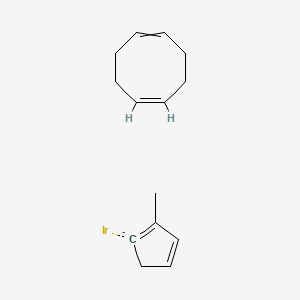


![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
